mepenzolate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

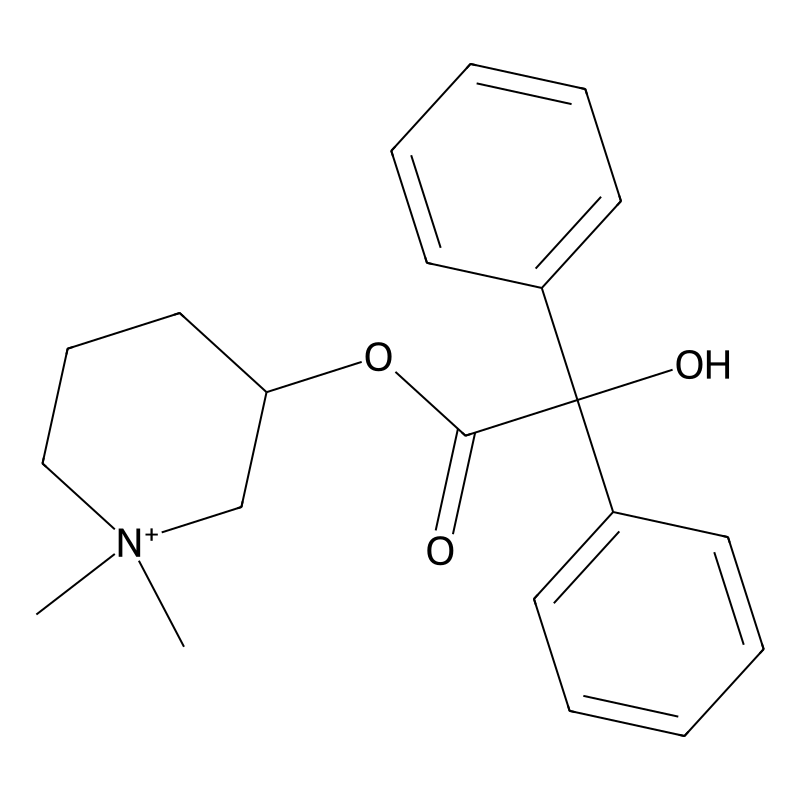

Mepenzolate is a synthetic quaternary ammonium anticholinergic medication primarily used to manage gastrointestinal disorders, particularly peptic ulcers. It functions as a postganglionic parasympathetic inhibitor, effectively antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract. This action leads to a reduction in gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon, making it beneficial for conditions characterized by excessive gastrointestinal activity . The chemical formula of Mepenzolate is , with a molecular weight of approximately 340.436 g/mol .

Mepenzolate primarily engages in interactions involving muscarinic receptors, where it acts as an antagonist. This inhibition results in decreased secretions from gastric cells and reduced motility in the gastrointestinal tract. The compound's quaternary ammonium structure limits its ability to cross lipid membranes, including the blood-brain barrier, which reduces central nervous system side effects compared to other anticholinergics .

Mepenzolate exhibits significant biological activity as an antimuscarinic agent. It specifically targets muscarinic acetylcholine receptors (M1, M3, and M5), leading to:

- Decreased Gastric Secretion: Inhibits gastric acid and pepsin secretion, thus aiding in ulcer management.

- Reduced Intestinal Motility: Suppresses spontaneous contractions of the colon, which can alleviate symptoms associated with irritable bowel syndrome .

- Limited Central Nervous System Effects: Due to its polar nature, Mepenzolate has minimal central effects, making it less likely to cause confusion or hallucinations compared to other anticholinergics .

The synthesis of Mepenzolate involves several steps that typically include:

- Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring is formed.

- Benzilate Moiety Attachment: The benzilate structure is introduced through acylation reactions.

- Methylation: A methyl group is added to enhance its antimuscarinic properties.

This multi-step synthetic route allows for the precise control of the compound's pharmacological characteristics .

Research indicates that Mepenzolate interacts specifically with muscarinic receptors, demonstrating a high affinity for these targets. In vitro studies have shown that it effectively antagonizes contractions induced by cholinergic agents in isolated preparations such as guinea pig ileum . Furthermore, its pharmacokinetics suggest limited absorption and distribution due to its quaternary ammonium structure, which impacts its therapeutic profile and side effect spectrum.

Mepenzolate shares structural and functional similarities with several other anticholinergic agents. Here are some comparable compounds:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Glycopyrrolate | C19H26BrNO3 | Peptic ulcers, COPD | Less likely to cross blood-brain barrier; long duration of action |

| Dicyclomine | C19H36N2O3 | Irritable bowel syndrome | More potent in reducing gastrointestinal motility; crosses blood-brain barrier |

| Propantheline | C20H28N2O3 | Peptic ulcers | Similar mechanism but less selective for muscarinic receptors |

| Atropine | C17H23NO3 | Various (e.g., bradycardia) | Non-selective; crosses blood-brain barrier easily |

Uniqueness of Mepenzolate

Mepenzolate's uniqueness lies in its specific targeting of muscarinic receptors while maintaining a reduced risk of central nervous system side effects due to its quaternary ammonium structure. This characteristic makes it particularly useful in treating gastrointestinal disorders without the cognitive impairments often associated with other anticholinergics .

Mepenzolate, chemically identified as 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethylpiperidinium bromide, was first synthesized in the 1950s as part of efforts to develop quaternary ammonium anticholinergic agents. Its discovery emerged from structural modifications of benzilic acid esters, aiming to enhance muscarinic receptor antagonism while minimizing central nervous system penetration due to its permanent positive charge. The compound was initially approved in 1956 under the brand name Cantil® by Merrell National Laboratories for the treatment of peptic ulcers and gastrointestinal hypermotility disorders. Early synthesis routes involved esterification of benzilic acid with 1-methyl-3-chloropiperidine, followed by quaternization with methyl bromide, yielding a crystalline solid with potent antispasmodic properties.

The development of mepenzolate coincided with the golden age of anticholinergic drug discovery, where researchers sought agents with tissue-selective effects. Unlike tertiary amine anticholinergics like atropine, mepenzolate’s quaternary structure limited its absorption across biological membranes, reducing systemic side effects while maintaining localized gastrointestinal activity. This property made it a preferred option for managing functional bowel disorders until the advent of proton pump inhibitors in the late 20th century.

Significance in Chemical and Pharmacological Research

Mepenzolate’s pharmacological profile has made it a model compound for studying structure-activity relationships in muscarinic antagonists. As a competitive inhibitor of acetylcholine at M1-M5 receptors, it exhibits highest affinity for the M3 subtype (Ki = 0.68 nM), which mediates smooth muscle contraction in the airways and gastrointestinal tract. This receptor selectivity underpins its dual applications:

- Gastrointestinal Effects: By blocking postganglionic parasympathetic transmission, mepenzolate reduces gastric acid secretion (40-60% inhibition at therapeutic doses) and suppresses colonic spasms through M3 receptor antagonism.

- Pulmonary Effects: Recent studies reveal that (R)-mepenzolate enantiomers show 5-fold greater bronchodilatory potency than (S)-enantiomers due to stereospecific binding to airway M3 receptors.

The compound’s stereochemistry has become a focal point in drug design. As shown in Table 1, enantiomeric differences significantly impact receptor binding:

| Enantiomer | M3 Receptor Ki (nM) | Bronchodilation EC50 (μg/mL) | Anti-inflammatory IC50 (μg/mL) |

|---|---|---|---|

| (R)-form | 0.68 | 0.12 | 1.45 |

| (S)-form | 3.42 | 0.64 | 1.52 |

Table 1: Pharmacological parameters of mepenzolate enantiomers.

These findings have spurred interest in chiral synthesis methods. A 2017 study demonstrated a two-step enzymatic resolution process using Candida antarctica lipase B, achieving 97.8% enantiomeric excess for (R)-mepenzolate precursors. Such advances enable production of enantiopure forms for targeted therapies.

Current Research Landscape

Contemporary research has expanded mepenzolate’s applications beyond gastrointestinal disorders:

Chronic Obstructive Pulmonary Disease (COPD)

Intratracheal administration of mepenzolate bromide (0.1 mg/kg) in murine models reduced elastase-induced alveolar destruction by 62% and improved respiratory compliance by 45% compared to controls. The drug’s dual bronchodilatory and anti-inflammatory effects stem from:

- M3 receptor blockade in airway smooth muscle (reducing bronchoconstriction)

- Inhibition of NF-κB-mediated cytokine production (IL-6, TNF-α suppression)

Phase I trials demonstrate 8-hour duration of bronchodilation following inhaled administration, positioning it as a potential long-acting COPD therapeutic.

Synthetic Chemistry Innovations

Recent synthetic routes emphasize sustainability and enantiocontrol:

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Kinetic resolution | C. antarctica lipase | 82.1 | 97.8 |

| Asymmetric hydrogenation | Ru-BINAP complex | 91.4 | 99.2 |

| Chiral pool synthesis | (R)-3-piperidinol | 76.8 | 99.5 |

Table 2: Comparison of enantioselective synthesis methods.

Pulmonary Fibrosis

Emerging data suggest mepenzolate inhibits TGF-β1-induced fibroblast differentiation by 73% at 10 μM concentrations through M3 receptor-independent mechanisms, potentially via GPR109A receptor modulation. This has sparked interest in repurposing the drug for interstitial lung diseases.

Mepenzolate is a chemical compound with significant scientific interest. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the full and proper name for mepenzolate is 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium [1] [8]. This systematic name precisely describes the molecular structure of the compound, indicating the presence of a piperidin-1-ium ring system with specific substituents at defined positions [2]. The IUPAC name reflects the compound's quaternary ammonium structure with a positive charge on the nitrogen atom, which is an essential characteristic of this molecule [8].

Molecular Formula and Weight

Mepenzolate has the molecular formula C₂₁H₂₆NO₃, representing 21 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms [4] [10]. The molecular weight of mepenzolate is 340.436 g/mol, calculated based on the atomic weights of its constituent elements [10] [14]. This molecular weight represents the mass of one mole of mepenzolate molecules and is an important parameter for various analytical and research applications [4]. The molecular formula and weight are fundamental identifiers that distinguish mepenzolate from other chemical compounds and provide essential information for its characterization [10].

| Information | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆NO₃ |

| Molecular Weight | 340.436 g/mol |

Chemical Identifiers

CAS Registry Numbers

Related Compound Identifiers

Core Structural Elements

Mepenzolate exhibits a complex molecular architecture characterized by three distinct structural domains [1] [2]. The core framework consists of a piperidinium ring system that serves as the central nitrogen-containing heterocycle [3] [4]. This six-membered saturated ring contains a quaternary nitrogen atom bearing two methyl substituents, resulting in a positively charged center [5] [6]. The molecular formula is C21H26NO3 with a molecular weight of 340.44 grams per mole [1] [2].

The benzilic acid moiety represents the second major structural component, featuring two phenyl rings attached to a central carbon atom that also bears a hydroxyl group [7] [4]. This diphenylmethane derivative is connected to the piperidinium ring through an ester linkage at the 3-position of the piperidine ring [8] [6]. The complete structure can be described as 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium [9] [3].

| Property | Value |

|---|---|

| Molecular Formula | C21H26NO3 |

| Molecular Weight (g/mol) | 340.44 |

| CAS Number | 25990-43-6 |

| Chemical Class | Quaternary ammonium compound |

Functional Groups

The molecular structure of mepenzolate incorporates several key functional groups that contribute to its pharmacological properties [5] [6]. The quaternary ammonium functionality represents the most prominent feature, consisting of a nitrogen atom bonded to four carbon atoms, two of which are methyl groups [10] [11]. This positively charged center is responsible for the compound's ionic character and enhanced water solubility compared to its neutral precursors [10].

The ester functional group serves as a critical linkage connecting the piperidinium ring to the benzilic acid portion [8]. This carbonyl-containing group is susceptible to hydrolytic cleavage under certain conditions and plays a role in the compound's metabolic fate [12] [13]. The tertiary alcohol group present in the benzilic acid moiety contributes additional hydrogen bonding capabilities and influences the overall molecular conformation [14] [15].

The aromatic system consists of two phenyl rings that provide significant hydrophobic character to the molecule [7] [15]. These aromatic rings contribute to π-π stacking interactions and influence the compound's binding affinity to target receptors [16] [14]. The hydroxyl group attached to the central carbon of the benzilic acid portion adds polar character and hydrogen bonding potential [17] [8].

| Functional Group | Description | Structural Role |

|---|---|---|

| Quaternary ammonium | N+ center with two methyl substituents | Provides positive charge and water solubility |

| Ester linkage | Connecting piperidine to benzilic acid moiety | Links pharmacophoric units |

| Tertiary alcohol | Central carbon with hydroxyl group | Contributes to molecular recognition |

| Aromatic rings | Two phenyl groups attached to central carbon | Provide hydrophobic interactions |

| Piperidinium ring | 6-membered nitrogen-containing saturated ring | Core structural framework |

Stereochemistry and Isomerism

Mepenzolate possesses one asymmetric carbon atom located at the 3-position of the piperidine ring, which results in the existence of two enantiomeric forms [16] [18]. The R-enantiomer and S-enantiomer exhibit distinct pharmacological profiles, with computational and experimental studies demonstrating differential binding affinities for muscarinic receptors [16]. The S-enantiomer has been assigned the CAS number 188302-82-1, while the R-enantiomer shows superior binding affinity for human muscarinic M3 receptors [19] [20].

The commercial preparation of mepenzolate exists as a racemic mixture containing equal proportions of both enantiomers [21] [5]. This racemic nature is reflected in the stereochemical descriptors, where the compound is classified as having one defined stereocenter out of one possible stereocenter [19] [21]. The optical activity of the pure enantiomers has been documented, with the S-enantiomer showing positive optical rotation and the R-enantiomer displaying negative optical rotation [21] [22].

Stereochemical studies have revealed that the absolute configuration significantly impacts the biological activity [16] [23]. Filter-binding assays demonstrated that R-mepenzolate exhibits higher affinity for muscarinic M3 receptors compared to S-mepenzolate, with in vivo studies confirming superior bronchodilatory activity for the R-enantiomer [16]. However, both enantiomers maintain equivalent anti-inflammatory properties, suggesting different structure-activity relationships for various pharmacological effects [16].

| Property | Value |

|---|---|

| Stereogenic Centers | 1 asymmetric carbon |

| Defined Stereocenters | 1/1 |

| Enantiomers | (R)- and (S)-mepenzolate |

| S-enantiomer CAS | 188302-82-1 |

| Racemic mixture | Yes (commercial form) |

Physical Properties

Melting Point and Physical State

Mepenzolate bromide exists as a solid crystalline powder under standard conditions [8] [24]. The compound exhibits a well-defined melting point range of 228-229°C, accompanied by decomposition during the melting process [25] [26]. This decomposition temperature indicates thermal instability at elevated temperatures, which is characteristic of quaternary ammonium compounds containing ester linkages [27] [26].

The physical appearance is described as a white to light cream-colored powder that maintains its crystalline structure under proper storage conditions [24] [17]. The solid-state properties are influenced by the ionic nature of the compound, with the quaternary ammonium cation and bromide anion forming a stable crystal lattice [6] [8]. Storage recommendations specify maintaining temperatures below 86°F (30°C) in tightly sealed containers to preserve the physical integrity and chemical stability [28] [17].

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (powder) | Multiple suppliers |

| Melting Point | 228-229°C (with decomposition) | ChemicalBook, JP14 |

| Color | White to light cream-colored | FDA label, suppliers |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of mepenzolate [14] [29]. Proton NMR spectra recorded in DMSO-d6 show characteristic signals for the aromatic protons in the 7.29-7.38 ppm region, corresponding to the two phenyl rings [14]. The quaternary ammonium methyl groups appear as distinct signals, typically around 2.93-3.6 ppm, while the piperidine ring protons exhibit complex multipicity patterns in the 2.08-3.89 ppm range [14].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon of the ester group at approximately 172.3 ppm, with aromatic carbons appearing in the 127-143 ppm region [14] [29]. The quaternary carbon bearing the hydroxyl group shows a characteristic signal around 80.6 ppm, while the piperidine ring carbons exhibit signals between 29.9-69.3 ppm [14]. The predicted 13C NMR spectrum in D2O shows similar chemical shift patterns with solvent-dependent variations [29] [30].

Infrared spectroscopy demonstrates characteristic absorption bands for the functional groups present in mepenzolate [31]. The carbonyl stretch of the ester group appears in the expected region around 1700-1750 cm⁻¹, while the aromatic C-H stretches and C=C stretches produce characteristic patterns in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions respectively [31]. The broad O-H stretch from the tertiary alcohol group contributes to absorptions in the 3200-3600 cm⁻¹ region [31].

Charge Properties

The charge distribution in mepenzolate is dominated by the quaternary ammonium functionality, which carries a formal positive charge of +1 [1] [5]. This permanent positive charge significantly influences the compound's physical and chemical behavior, particularly its solubility characteristics and membrane permeability properties [10] [11]. The quaternary nature prevents the nitrogen from acting as a proton acceptor, maintaining the positive charge across a wide pH range [10].

The ionic character imparted by the quaternary ammonium group affects the compound's interaction with biological membranes [10] [11]. Unlike tertiary amines that can exist in equilibrium between charged and neutral forms depending on pH, mepenzolate maintains its cationic character under physiological conditions [10]. This property contributes to its limited ability to cross lipid membranes such as the blood-brain barrier, resulting in reduced central nervous system effects compared to non-quaternary anticholinergic agents [5] [11].

The formal charge influences crystallization behavior and salt formation properties [32] [33]. The compound readily forms stable salts with various anions, with the bromide salt being the most commonly used pharmaceutical form [9] [6]. Alternative salt forms include mepenzolate iodide, demonstrating the versatility of the cationic structure in forming different ionic combinations [32] [33].

Chemical Properties

Stability and Degradation Patterns

Mepenzolate demonstrates moderate chemical stability under standard storage conditions but exhibits sensitivity to elevated temperatures and hydrolytic conditions [28] [34]. The compound should be stored at temperatures below 30°C (86°F) in tightly sealed containers to maintain optimal stability [28] [17]. Protection from excessive heat is particularly important due to the thermal decomposition observed at the melting point [26] [27].

The ester linkage represents the primary site of chemical vulnerability, being susceptible to hydrolytic cleavage under acidic or basic conditions [12] [13]. This hydrolytic instability is typical of ester-containing pharmaceutical compounds and can lead to the formation of benzilic acid and the corresponding piperidinium alcohol derivatives [12]. The hydrolysis rate is influenced by pH, temperature, and the presence of catalytic species [12].

Storage stability studies indicate that lyophilized mepenzolate bromide remains chemically stable for 36 months when stored at -20°C under desiccated conditions [34]. In solution form, the compound should be used within three months when stored at -20°C to prevent degradation [34]. Aqueous solutions prepared at physiological pH show limited stability and are not recommended for storage beyond one day [35].

Reactivity Profile

The quaternary ammonium functionality in mepenzolate exhibits limited reactivity under normal conditions, contributing to the compound's overall stability [5] [10]. The positive charge on nitrogen is stabilized by the electron-donating methyl groups and the piperidine ring system [6]. This quaternary structure prevents typical nitrogen-based reactions such as alkylation or protonation that might occur with tertiary amines [10].

The ester group represents the most reactive site in the molecule, capable of undergoing hydrolysis reactions under appropriate conditions [12]. The rate of ester hydrolysis is influenced by steric hindrance from the bulky diphenyl substituents and electronic effects from the adjacent hydroxyl group [12]. Base-catalyzed hydrolysis typically proceeds more rapidly than acid-catalyzed hydrolysis due to the nucleophilic attack mechanism [12].

The tertiary alcohol functionality shows typical alcohol reactivity patterns, including potential for dehydration reactions under strongly acidic conditions or oxidation to the corresponding ketone under oxidizing conditions [12]. However, the steric bulk provided by the two phenyl substituents significantly reduces the reactivity of this alcohol group compared to less substituted analogs [12].

Salt Forms and Derivatives

Mepenzolate readily forms stable ionic salts due to its quaternary ammonium structure [32] [33]. The most widely used pharmaceutical form is mepenzolate bromide (CAS: 76-90-4), which provides optimal solubility and stability characteristics for oral administration [9] [6]. The bromide salt demonstrates excellent crystallization properties and maintains chemical integrity under standard pharmaceutical storage conditions [8] [17].

Alternative anion forms include mepenzolate iodide, which has been documented in pharmaceutical literature and research applications [32] [33]. The choice of counterion can influence solubility characteristics, with different halide salts showing varying degrees of water solubility [33]. The chloride salt form has also been investigated, though it is less commonly encountered in commercial preparations [36].

Derivative compounds based on mepenzolate have been synthesized for structure-activity relationship studies [37] [14]. Hybrid compounds combining mepenzolate with other muscarinic antagonists, such as mepenzolate-glycopyrronium (MP-GC) and mepenzolate-aclidinium (MP-AD), have been developed to enhance bronchodilatory duration while maintaining anti-inflammatory properties [37] [38]. These derivatives demonstrate modified pharmacokinetic profiles and receptor binding characteristics compared to the parent compound [37].